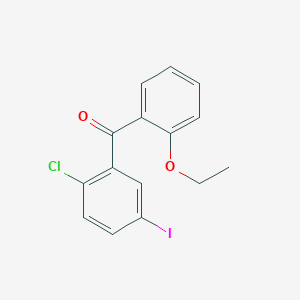

(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone

Descripción

(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone (CAS: 2305949-33-9) is a diaryl methanone derivative with a molecular formula of C₁₅H₁₂ClIO₂ and a molecular weight of 386.61 g/mol. This compound features a 2-chloro-5-iodophenyl group and a 2-ethoxyphenyl group connected via a ketone bridge. Its structural uniqueness lies in the ortho-substitution pattern of the ethoxy group and the halogen (Cl, I) arrangement, which influence its electronic and steric properties.

The compound is primarily recognized as Dapagliflozin Impurity 8, a byproduct or intermediate in the synthesis of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used to treat type 2 diabetes .

Propiedades

Fórmula molecular |

C15H12ClIO2 |

|---|---|

Peso molecular |

386.61 g/mol |

Nombre IUPAC |

(2-chloro-5-iodophenyl)-(2-ethoxyphenyl)methanone |

InChI |

InChI=1S/C15H12ClIO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(17)7-8-13(12)16/h3-9H,2H2,1H3 |

Clave InChI |

NQSRSTKHQKSMGM-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone typically involves the reaction of 2-chloro-5-iodobenzoyl chloride with 2-ethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in DMSO.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanones, while oxidation and reduction reactions can produce ketones, carboxylic acids, alcohols, or alkanes.

Aplicaciones Científicas De Investigación

(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce chloro, iodo, and ethoxy groups into target molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares (2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone with structurally related diaryl methanones, emphasizing differences in substituents, physical properties, and applications:

Key Differences:

Substituent Position and Type: The target compound’s 2-ethoxy group introduces steric hindrance compared to the 4-fluoro or 4-(tetrahydrofuran-3-yl)oxy groups in empagliflozin intermediates. This ortho-substitution likely reduces solubility and alters reactivity in coupling reactions . Halogen placement (e.g., 5-iodo vs. 4-chloro in hydroxyacetophenones) affects electronic properties, influencing binding affinity in SGLT2 inhibitors .

Applications :

- The target compound is specific to dapagliflozin synthesis , whereas analogs like 915095-86-2 and 915095-87-3 are critical intermediates in empagliflozin production .

Actividad Biológica

(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone is an organic compound characterized by the presence of chloro, iodo, and ethoxy substituents on a phenylmethanone backbone. Its molecular formula is C15H12ClIO2. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure includes:

- Chloro group : Enhances reactivity and potential biological interactions.

- Iodo group : Known for its role in biological activity through halogen bonding.

- Ethoxy group : May facilitate hydrogen bonding and hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The halogen atoms (chlorine and iodine) can participate in halogen bonding, while the ethoxy substituent can engage in various non-covalent interactions, influencing enzyme activity, receptor binding, or other protein functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, preventing cancer cells from dividing.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is critical for eliminating malignant cells.

Cell Viability Assays

In a study assessing the antiproliferative effects of this compound on various cancer cell lines, it was found that:

- The compound showed a GI50 value (the concentration required to inhibit 50% of cell growth) ranging from 29 nM to 78 nM across different cell lines, indicating potent activity against cancer cells.

| Cell Line | GI50 (nM) | Remarks |

|---|---|---|

| MCF-7 (Breast Cancer) | 35 | Significant inhibition observed |

| A549 (Lung Cancer) | 42 | Moderate sensitivity |

| HeLa (Cervical Cancer) | 31 | High sensitivity to treatment |

Mechanistic Studies

Further investigations revealed that the compound interacts with key signaling pathways involved in cancer proliferation:

- EGFR Pathway Inhibition : The compound demonstrated inhibitory effects on mutant EGFR variants, which are often implicated in resistance to conventional therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- High Gastrointestinal Absorption : This property indicates potential for oral bioavailability.

- Blood-Brain Barrier Permeability : Its structure suggests it may cross the blood-brain barrier, opening avenues for neurological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.